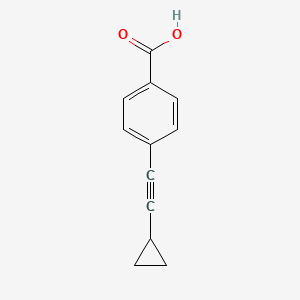

4-(Cyclopropylethynyl)benzoic acid

Description

4-(Cyclopropylethynyl)benzoic acid is an organic compound with the molecular formula C12H10O2 It is characterized by a benzoic acid core substituted with a cyclopropylethynyl group at the para position

Properties

IUPAC Name |

4-(2-cyclopropylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)11-7-5-10(6-8-11)4-3-9-1-2-9/h5-9H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHNCHIMHYMBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylethynyl)benzoic acid typically involves a two-step process starting from 4-bromobenzoic acid. The first step is a palladium-catalyzed coupling reaction with cyclopropyl(trimethylsilyl)acetylene, followed by deprotection to yield the desired product . The reaction conditions include the use of bis-triphenylphosphine-palladium(II) chloride, copper(I) iodide, triethylamine, and cesium fluoride in an inert atmosphere .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylethynyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzaldehyde.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(Cyclopropylethynyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylethynyl)benzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The cyclopropylethynyl group may influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting cellular processes.

Comparison with Similar Compounds

4-Ethynylbenzoic acid: Similar structure but lacks the cyclopropyl group.

4-Propylbenzoic acid: Contains a propyl group instead of a cyclopropylethynyl group.

4-(Cyclopropylmethyl)benzoic acid: Contains a cyclopropylmethyl group instead of a cyclopropylethynyl group.

Uniqueness: 4-(Cyclopropylethynyl)benzoic acid is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical and physical properties

Biological Activity

4-(Cyclopropylethynyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a benzoic acid core with a cyclopropylethynyl substituent. This structure is significant as it influences the compound's interactions with biological targets.

Research suggests that this compound may interact with specific protein kinases, particularly Polo-like kinase 4 (PLK4), which is crucial for cell division and centriole replication. The inhibition of PLK4 by this compound can lead to significant cellular effects, including cell cycle arrest and apoptosis in cancer cells .

Target Enzymes

- Polo-like kinase 4 (PLK4) : Inhibition leads to disrupted cell cycle progression.

- Cyclooxygenase (COX) enzymes : Potential anti-inflammatory effects through modulation of prostaglandin synthesis.

Biological Activities

The biological activities of this compound include:

- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Enzyme Inhibition : It has shown potential as an inhibitor of PLK4, which may contribute to its anticancer properties.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these effects .

Case Studies

- Cancer Cell Lines : In vitro studies on breast cancer and prostate cancer cell lines have shown that treatment with this compound results in reduced cell viability and increased apoptosis markers. The IC50 values varied across different cell lines, indicating selective potency .

- Mechanistic Studies : Mechanistic investigations revealed that the compound's interaction with PLK4 leads to downstream effects on signaling pathways associated with cell survival and proliferation, such as the AKT/mTOR pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability, which may be attributed to its lipophilicity due to the cyclopropylethynyl group. This property enhances its absorption and distribution within biological systems .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.